Exemestane

Descripción general

Descripción

Exemestano, comercializado bajo la marca Aromasin, es un medicamento utilizado principalmente para tratar el cáncer de mama en mujeres posmenopáusicasLos estrógenos pueden promover el crecimiento de ciertos tipos de células cancerosas de mama, y al disminuir los niveles de estrógenos, el exemestano ayuda a retrasar o revertir el crecimiento de estas células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El exemestano se sintetiza a través de un proceso químico de múltiples pasos La síntesis generalmente comienza con el compuesto esteroideo androstenedionaEl producto final, exemestano, se obtiene después de varios pasos de purificación .

Métodos de producción industrial: La producción industrial de exemestano implica la síntesis química a gran escala utilizando pasos similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, e involucra el uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Phase II Biotransformation

Phase II biotransformation reactions are generally detoxifying steps in drug metabolism that increase the solubility of drugs . this compound and its metabolite 17β-dihydrothis compound (17 β-DHE) undergo glutathionylation and glucuronidation . Glutathionylation involves the conjugation of glutathione to this compound or 17 β-DHE, primarily via glutathione S-transferase A1 .

The major phase II metabolites of this compound include 6-methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys), 17 β-DHE-cysteine, and 17 β-hydroxy-EXE-17-O-β-D-glucuronide .

Inhibition of Aromatase by this compound Metabolites

EXE-cys, a phase II metabolite of this compound, significantly inhibits aromatase in a time-dependent manner . This metabolite may play an important role in reducing circulating estrogen levels in vivo, given its high circulating levels in patients taking this compound .

Reduction

This compound is metabolized to 17 β-dihydrothis compound (17 β-DHE) by hepatic cytosolic aldo-keto reductases (AKR1C) and cytochrome P450s (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5) .

Aromatase Inhibition

This compound inhibits the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens . The concentration of androstenedione, a substrate for aromatase, is maintained at 5 µM, which is significantly above the known

of aromatase for androstenedione .

Solubility

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) . The solubility of this compound in ethanol is approximately 20 mg/mL .

Mass Spectrometry

Mass spectrometry is used to detect this compound and its metabolites. The mass transitions for metabolite detection include:

Androstenedione is monitored to ensure it is present and to confirm that measured estrone peaks are not contaminated by signal interference .

This compound Impurity 1

This compound Impurity 1, also known as 1,2-alpha-Epoxythis compound, has the molecular formula

and a molecular weight of 312.4 g/mol .

Aplicaciones Científicas De Investigación

Exemestane is a steroidal aromatase inhibitor (AI) used in oncology to treat breast cancer in various settings . It functions by binding to the aromatase enzyme, which leads to its permanent inactivation .

Scientific Research Applications

Breast Cancer Treatment

- Metastatic Breast Cancer this compound has been assessed in clinical studies as a third-line therapy for metastatic breast cancer, showing meaningful antitumor activity . A phase III clinical trial showed that this compound is effective and well-tolerated as a first-line hormonal treatment for postmenopausal women with metastatic breast cancer, offering a significant early improvement in time to tumor progression compared to tamoxifen .

- Early Breast Cancer this compound is approved for the adjuvant treatment of postmenopausal early breast cancer, either as upfront monotherapy for 5 years, as a switch following 2–3 years of tamoxifen, or as extended therapy beyond 5 years of adjuvant treatment .

- Premenopausal Breast Cancer Data shows a beneficial effect in young premenopausal early breast cancer patients when this compound is administered together with ovarian suppression .

- Neoadjuvant Treatment this compound has been investigated as a neoadjuvant treatment for breast cancer .

- Preventative Agent this compound has been investigated as a preventive agent in healthy women at high risk for breast cancer . In the prevention setting, this compound showed a 65% relative risk reduction in the annual incidence of invasive breast cancer relative to placebo .

Comparison with Other Treatments

This compound has demonstrated greater efficacy than tamoxifen in high-risk premenopausal women, when combined with ovarian suppression, and in postmenopausal women . Evidence suggests that this compound is generally more efficacious and has a better safety profile than tamoxifen .

Counteracting Chemoresistance

This compound (25 mg/day) or letrozole (2.5 mg/day) has been used in combination with metformin (0.5...), an anti-hyperglycemic agent, to sensitize breast tumor response to chemo- and radiotherapeutic interventions .

Alternative Dose Regimens

A phase 1 study of postmenopausal volunteers showed that a single dose of 5 mg was already effective, and 25 mg was considered the minimal dose with the maximal estradiol suppression, an effect reached on day 3 and persisted up to 7 days . A randomized clinical trial compares this compound, 25 mg, given once daily, 3 times weekly, and once weekly for the treatment of estrogen .

Combination Therapy

This compound is being trialed with or without everolimus for oestrogen receptor positive breast cancer that has spread outside the breast .

Data Tables

| Trial | Drug in arm 1 | Drug in arm 2 | Ratio (95% CI) | P Value |

|---|---|---|---|---|

| Metastatic disease | ||||

| Kauffmann et al 1 | This compound | Megestrol Acetate | ||

| CR + PR, %, (95% CI) | 15.0 (11.5–19.1) | 12.4 (9.4–16.0) | NS | |

| Median TTP, weeks | 20.3 (16.1–24.7) | 16.6 (15.6–22.9) | 0.037 | |

| Chia et al 5 | This compound | Fulvestrant | ||

| CR + PR, % | 6.7 | 7.4 | OR 1.12 (0.58 to 2.19) | NS |

| Neoadjuvant setting | ||||

| Ellis et al 22 | This compound | Letrozole | Anastrozole | |

| CR, % | 21.8 | 21.3 | 17.9 | |

| PR, % | 41.1 | 53.5 | 51.2 | |

| NC, % | 22.6 | 15.7 | 16.3 | |

| DP, % | 6.5 | 4.7 | 7.3 | |

| ITT clinical response rate | 62.9 | 74.8 | 69.1 | |

| Chemoprevention |

CR = Complete Response, PR = Partial Response, NC = No Change, DP = Disease Progression, ITT = Intent-to-Treat

Case Studies

Intergroup this compound Study (IES)

The Intergroup this compound Study demonstrated improved survival for postmenopausal women with ER-positive/unknown primary breast cancer . A modest improvement in overall survival was seen with this compound, with an absolute survival difference at 10 years of 2.1% and a hazard ratio of 0.89 in favor of switching to this compound . The numerical difference in deaths was mainly seen in deaths due to breast cancer, with rates of intercurrent deaths similar between randomized treatment groups .

Mecanismo De Acción

El exemestano funciona uniéndose irreversiblemente al sitio activo de la enzima aromatasa, que es responsable de convertir los andrógenos en estrógenos. Al inhibir esta enzima, el exemestano reduce eficazmente la producción de estrógenos en el cuerpo. Esta reducción en los niveles de estrógenos ayuda a retrasar o detener el crecimiento de las células cancerosas de mama dependientes de estrógenos .

Los objetivos moleculares del exemestano incluyen la enzima aromatasa y los receptores de estrógenos en las células cancerosas de mama. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la síntesis de estrógenos y la posterior reducción en la señalización celular mediada por estrógenos .

Comparación Con Compuestos Similares

El exemestano es uno de los varios inhibidores de la aromatasa utilizados en el tratamiento del cáncer de mama. Otros compuestos similares incluyen anastrozol (Arimidex) y letrozol (Femara).

Comparación:

Anastrozol y Letrozol: Ambos son inhibidores de la aromatasa no esteroideos, mientras que el exemestano es un inhibidor esteroideo.

Formestano y Atamestano: Al igual que el exemestano, estos son inhibidores de la aromatasa esteroideos.

Singularidad: La unión irreversible del exemestano a la enzima aromatasa lo distingue de otros inhibidores de la aromatasa. Este mecanismo de acción único proporciona un efecto más duradero en la reducción de los niveles de estrógenos .

Lista de compuestos similares:

- Anastrozol (Arimidex)

- Letrozol (Femara)

- Formestano

- Atamestano

En conclusión, el exemestano es un inhibidor de la aromatasa potente y único con aplicaciones significativas en el tratamiento del cáncer de mama y la investigación científica. Su mecanismo de acción distinto y sus propiedades químicas lo convierten en un compuesto valioso en la lucha contra los cánceres hormonodependientes.

Actividad Biológica

Exemestane is a steroidal aromatase inactivator widely used in the treatment of hormone receptor-positive breast cancer, particularly in postmenopausal women. This article delves into the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and clinical implications based on diverse research findings.

This compound functions by irreversibly binding to the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels is crucial for managing estrogen-dependent tumors. The primary mechanism involves:

- Aromatase Inhibition : this compound binds to the aromatase enzyme, leading to decreased estrogen synthesis.

- Metabolite Activity : The compound is metabolized into 17-hydrothis compound, which exhibits biological activity through estrogen receptor (ER) and androgen receptor (AR) modulation, influencing cell proliferation and apoptosis in breast cancer cells .

Pharmacokinetics

This compound is administered orally at a standard dose of 25 mg daily. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed with a peak plasma concentration occurring within 2 hours.

- Half-life : A terminal half-life of approximately 24 hours following multiple doses.

- Metabolism : Primarily metabolized by the liver, with 17-hydrothis compound being the main circulating metabolite .

Biological Effects

Research indicates that this compound and its metabolite exert various biological effects on breast cancer cells:

- Cell Proliferation : Studies show that high concentrations of 17-hydrothis compound can stimulate cell cycle progression in breast cancer cell lines (e.g., MCF-7 and T47D) through ER activation .

- Bone Health : this compound has been associated with favorable bone mineral density outcomes compared to other aromatase inhibitors, suggesting a potential protective effect against osteoporosis in postmenopausal women undergoing treatment .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy of this compound in various settings:

Efficacy Comparisons

A notable Phase III study compared this compound with tamoxifen as first-line therapy for advanced breast cancer. Key findings include:

| Parameter | This compound (n=182) | Tamoxifen (n=189) |

|---|---|---|

| Progression-Free Survival (PFS) Events | 158 (87%) | 161 (85%) |

| Median PFS (months) | 9.9 | 5.8 |

| PFS at 6 months | 66.2% | 49.5% |

| Overall Survival (OS) Events | 82 | 81 |

| Median OS (months) | 37.2 | 43.3 |

These results indicate that this compound may provide superior PFS compared to tamoxifen, particularly in patients without prior hormonal therapy .

Combination Therapies

In trials assessing the combination of this compound with everolimus (a mTOR inhibitor), results showed improved progression-free survival rates compared to this compound alone:

- Average duration without disease progression was approximately 8 months for the combination therapy versus just over 3 months for this compound alone .

Case Studies

Case studies have further illustrated the practical implications of this compound therapy:

Propiedades

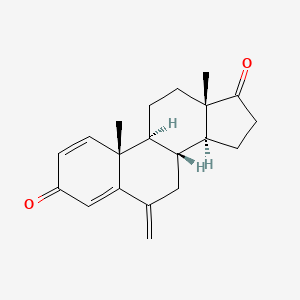

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYIZQONLCFLEV-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023037 | |

| Record name | Exemestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Non-soluble, Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water, 6.83e-03 g/L | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Breast cancer cell growth may be estrogen-dependent. Aromatase (exemestane) is the principal enzyme that converts androgens to estrogens both in pre- and postmenopausal women. While the main source of estrogen (primarily estradiol) is the ovary in premenopausal women, the principal source of circulating estrogens in postmenopausal women is from conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the aromatase enzyme in peripheral tissues. Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It irreversibly binds to the active site causing permanent inhibition necessitating de novo synthesis to restore enzymatic function. Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone. This reduction in serum and tumor concentrations of estrogen delays tumor growth and disease progression. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors..., Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer., ... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ... | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

... white to slightly yellow crystalline powder | |

CAS No. |

107868-30-4 | |

| Record name | Exemestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107868-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exemestane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107868304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exemestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,13-dimethyl-6-methylidene-7,8,9,10,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY22HMQ4BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188-191 °C, 155.13 °C | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.